3-Methyl-6-phenyl-1,2,4-triazine 4-oxide
Description
Context of 1,2,4-Triazine (B1199460) Heterocycles in Organic Chemistry
The 1,2,4-triazines are a significant class of six-membered heterocyclic compounds, characterized by a ring structure containing three nitrogen atoms and three carbon atoms. nih.gov These aromatic systems are analogous to benzene (B151609) but with a portion of the carbon atoms replaced by nitrogen. researchgate.net Within the field of organic and medicinal chemistry, 1,2,4-triazine derivatives are of considerable interest due to their wide spectrum of biological activities. Research has shown that compounds incorporating this scaffold can exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov
Beyond their medicinal applications, 1,2,4-triazines serve as versatile building blocks in organic synthesis. A notable application is their use as electron-deficient dienes in inverse electron-demand Diels-Alder reactions. This reactivity allows for their transformation into other important heterocyclic structures, such as pyridines, by reacting with electron-rich dienophiles like alkynes. The synthesis of the 1,2,4-triazine core itself is well-established, with common methods including the condensation of 1,2-dicarbonyl compounds with amidrazones.
Significance of N-Oxide Functionality in Heteroaromatic Systems
The introduction of an N-oxide functionality to a heteroaromatic ring, such as a 1,2,4-triazine, profoundly alters the molecule's electronic properties and chemical reactivity. The N-oxide group consists of a dative bond between the nitrogen atom of the ring and an oxygen atom, creating a formal N⁺–O⁻ dipole. This feature significantly increases the polarity of the molecule.
This electronic perturbation has several important consequences. Firstly, it activates the heterocyclic ring towards both electrophilic and nucleophilic substitution reactions. The positively charged nitrogen atom withdraws electron density from the ring, making the carbon atoms more electrophilic and susceptible to attack by nucleophiles. Conversely, the oxygen atom can donate electron density back into the ring through resonance, activating certain positions for electrophilic attack. Secondly, the N-oxide oxygen is a mild and nucleophilic oxidant, capable of participating in oxygen transfer reactions. This property is harnessed in various synthetic transformations where the N-oxide serves as the oxygen source.
Research Significance and Academic Relevance of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide
This compound is a specific derivative within this class that serves as a valuable compound for academic research. Its structure combines the 1,2,4-triazine 4-oxide core with a methyl group at the 3-position and a phenyl group at the 6-position. This substitution pattern allows for the systematic study of how different electronic and steric influences affect the reactivity of the triazine N-oxide ring system.
While extensive literature on this exact molecule is specialized, its academic importance is highlighted by reactivity studies on closely related analogues. For instance, NMR studies on 3-ethyl-6-phenyl-1,2,4-triazine 4-oxide have demonstrated that nucleophilic attack preferentially occurs at the C-5 position of the ring. researchgate.net This finding is directly applicable to this compound, suggesting a similar reactivity pattern and making it a useful substrate for investigating reaction mechanisms and synthetic applications. Its well-defined structure provides a clear model for probing the fundamental chemical properties of asymmetrically substituted 1,2,4-triazine N-oxides.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 33859-54-0 synchem.dechemicalbook.com |
| Molecular Formula | C₁₀H₉N₃O synchem.dechemicalbook.com |
| Molecular Weight | 187.2 g/mol synchem.de |
Historical Development and Evolution of Research on 1,2,4-Triazine N-Oxides
The scientific investigation into 1,2,4-triazine N-oxides has evolved significantly over several decades. Initial research, dating back to the 1960s and 1970s, was primarily focused on fundamental organic synthesis, establishing methods for the creation of the 1,2,4-triazine ring and its subsequent N-oxidation. acs.org These early studies laid the groundwork for understanding the basic characterization and properties of this class of compounds.
By the early 2000s, research had progressed to more detailed investigations of their chemical behavior. Studies began to explore the reactivity of the 1,2,4-triazine N-oxide core with various electrophiles and nucleophiles, elucidating reaction pathways and identifying the most reactive sites on the heterocyclic ring. researchgate.netmdpi.com This deeper mechanistic understanding opened the door for more targeted applications.
In recent years, the focus has shifted towards leveraging the unique properties of 1,2,4-triazine N-oxides for practical applications. In medicinal chemistry, they have been investigated as potential anticancer agents, particularly as hypoxia-selective cytotoxins. nih.gov This application is inspired by the bioreductive activation mechanism of similar N-oxide-containing compounds. Furthermore, the electronic properties of these molecules have led to their exploration in materials science, including their use as components in dye-sensitized solar cells, demonstrating a clear trajectory from foundational synthesis to advanced functional materials. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-oxido-6-phenyl-1,2,4-triazin-4-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-11-12-10(7-13(8)14)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIXGJNMHUVHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(N=N1)C2=CC=CC=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340894 | |
| Record name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33859-54-0 | |
| Record name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,4 Triazine 4 Oxides
Established Synthetic Routes to 1,2,4-Triazine (B1199460) 4-Oxide Frameworks
The construction of the 1,2,4-triazine 4-oxide core is primarily achieved through cyclization reactions to form the triazine ring, followed by or concurrent with N-oxidation. These methods are designed to control the regiochemistry of the resulting heterocyclic system.
Overview of General Cyclization and Oxidation Approaches
The synthesis of 1,2,4-triazines often involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This foundational reaction brings together the necessary components to form the six-membered triazine ring. The subsequent N-oxidation to form the 4-oxide is typically achieved using oxidizing agents such as peroxy acids. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for the N-oxidation of various nitrogen-containing heterocycles. masterorganicchemistry.com The choice of oxidant and reaction conditions can influence the regioselectivity of the oxidation, particularly in asymmetrically substituted triazines.
Another general approach involves the cyclization of precursors that already contain a nitroso or isonitroso group, which directs the formation of the N-oxide functionality during the ring-closure step. This method circumvents the need for a separate oxidation step and can offer a more direct route to the desired 1,2,4-triazine 4-oxide. rsc.org
Specific Synthetic Pathways to 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide
A specific and effective method for the synthesis of this compound involves the condensation of an amidrazone with an α-keto aldoxime. rsc.org In this pathway, the condensation of acetamidrazone with phenylglyoxal (B86788) monooxime leads to the formation of the target molecule. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization with the elimination of a molecule of ammonia (B1221849) to yield the final this compound in good yield. rsc.org
| Reactant 1 | Reactant 2 | Product | Key Transformation | Reference |
| Acetamidrazone | Phenylglyoxal monooxime | This compound | Condensation and cyclization with elimination of ammonia | rsc.org |
Nitrosyl Addition and Formal Cycloaddition Reactions for N-Oxide Formation
While direct nitrosyl addition to a preformed triazine is not the primary method for this specific compound, related cycloaddition reactions represent a modern approach to constructing the triazine core. For instance, unprecedented N1/N4 1,4-cycloaddition reactions of 1,2,4,5-tetrazines with enamines have been developed, providing a formal [4+2] cycloaddition across two nitrogen atoms. nih.govnih.gov This is followed by a retro [4+2] cycloaddition, leading to the formation of 1,2,4-triazine derivatives. nih.govnih.gov Although not explicitly detailed for the 4-oxide variant of 3-methyl-6-phenyl-1,2,4-triazine, these innovative cycloaddition strategies offer potential avenues for the synthesis of highly substituted 1,2,4-triazines which could then be subjected to N-oxidation.
Strategies for Late-Stage Functionalization in Triazine N-Oxide Synthesis
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage of the synthesis. For triazine N-oxides, LSF can be employed to introduce diverse functional groups, enabling the rapid generation of analogues for structure-activity relationship studies. C-H functionalization reactions, for example, can be used to introduce new substituents onto the triazine or phenyl rings of this compound. nih.gov The N-oxide moiety can influence the reactivity and regioselectivity of these reactions. For instance, the reactivity of methyl groups on the triazine N-oxide ring can be exploited for condensation reactions with electrophiles, such as iminium ions, to introduce new carbon-carbon bonds. researchgate.netnih.gov
Regioselectivity and Functional Group Compatibility in Synthesis
The synthesis of asymmetrically substituted 1,2,4-triazine 4-oxides like this compound requires careful consideration of regioselectivity. In the condensation reaction between acetamidrazone and phenylglyoxal monooxime, the regiochemistry is controlled by the nature of the reactants, leading specifically to the 4-oxide isomer. rsc.org
When considering the alternative route of direct oxidation of 3-methyl-6-phenyl-1,2,4-triazine, the regioselectivity of N-oxidation would be a critical factor. The electronic properties of the methyl and phenyl substituents would influence the electron density of the nitrogen atoms in the triazine ring, thereby directing the attack of the oxidizing agent.
Functional group compatibility is also a key aspect. The chosen synthetic route must be tolerant of the functional groups present in the starting materials and intermediates. The condensation method for synthesizing this compound is generally compatible with a range of substituents on the phenyl ring, allowing for the synthesis of various derivatives.
Novel Synthetic Strategies for Advanced Triazine N-Oxide Derivatives
Recent advancements in synthetic methodology have opened new doors for the creation of advanced 1,2,4-triazine N-oxide derivatives. Domino and tandem reactions, which involve multiple bond-forming events in a single pot, offer an efficient and atom-economical approach. rsc.org For example, [4+2] domino annulation reactions have been developed for the synthesis of 1,2,4-triazine derivatives from readily available starting materials. rsc.org
Furthermore, the use of novel catalysts and reaction conditions continues to expand the scope of 1,2,4-triazine synthesis. These new strategies can provide access to triazine N-oxides with complex substitution patterns and functionalities that were previously difficult to obtain. The development of such methods is crucial for the exploration of the chemical space around the 1,2,4-triazine 4-oxide scaffold and the discovery of new compounds with interesting properties.
Synthesis of Fused Heterocyclic Systems Involving Triazine N-Oxides
The 1,2,4-triazine 4-oxide scaffold serves as a valuable intermediate in the construction of more complex, fused heterocyclic systems. The N-oxide functional group enhances the reactivity of the triazine ring, making it susceptible to various cycloaddition and condensation reactions, which are instrumental in forming annelated derivatives. rsc.org
One key approach involves the reductive deoxygenation of triazine N-oxides, which can be a step in a multi-stage synthesis of fused africaresearchconnects.commdpi.comnih.govtriazines. mdpi.com Furthermore, 1,2,4-triazine N-oxides can participate as heterodienes in Diels-Alder reactions. Their reactions with various dienophiles lead to the formation of bicyclic adducts, which can subsequently undergo further transformations to yield stable, fused aromatic systems. For instance, the reaction with electron-rich alkenes or alkynes can pave the way for the synthesis of fused pyridines or other nitrogen-containing heterocycles. The N-oxide group plays a crucial role in modulating the electronic properties of the triazine ring, facilitating these cycloaddition pathways.
Condensation reactions are another powerful tool for building fused systems. Research has demonstrated the synthesis of fused nitrogen ring junction systems, such as thiadiazoles and thiadiazines, by reacting 4-amino-1,2,4-triazine derivatives with various reagents. africaresearchconnects.com While this example doesn't start directly from a pre-formed N-oxide, the principles of using a reactive triazine core to build fused systems are analogous. The synthesis of tetracyclic ring systems has also been achieved through condensation reactions, for example, with isatin. africaresearchconnects.com The versatility of these methods allows for the creation of a diverse library of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. africaresearchconnects.comrsc.org
A summary of representative reactions for the synthesis of fused systems is presented below.
| Starting Material Class | Reagent/Reaction Type | Fused System Formed | Reference |
| 1,2,4-Triazine N-Oxides | Reductive Cyclization | (Hetero)arene ring-fused africaresearchconnects.commdpi.comnih.govtriazines | mdpi.com |
| 4-amino-1,2,4-triazine derivatives | Carboxylic acid derivatives | 1,3,4-Thiadiazoles fused to a 1,2,4-triazine nucleus | africaresearchconnects.com |
| 4-amino-1,2,4-triazine derivatives | Isatin | Tetracyclic ring system | africaresearchconnects.com |
| 1,2,4-Triazine N-Oxides | Dienophiles (e.g., alkynes, alkenes) | Fused Pyridines and other N-heterocycles | rsc.org |
Green Chemistry Principles in Triazine N-Oxide Synthesis
The application of green chemistry principles to the synthesis of 1,2,4-triazine N-oxides and their derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. nih.gov Key principles include the use of safer solvents, improved energy efficiency, and waste prevention. mdpi.com While literature specifically detailing green synthesis protocols for "this compound" is not abundant, general green methodologies developed for other triazine derivatives, particularly 1,3,5-triazines, can be extrapolated and applied. researchgate.netmdpi.com
One of the primary focuses of green synthesis is the replacement of hazardous organic solvents with more environmentally benign alternatives, with water being the ideal choice. researchgate.net The development of synthetic protocols that can be performed in aqueous media significantly enhances the sustainability of the process. mdpi.com
Energy efficiency is another cornerstone of green chemistry. mdpi.com Microwave-assisted and sonochemical (ultrasound-assisted) methods have emerged as powerful alternatives to conventional heating. researchgate.netmdpi.com These techniques often lead to dramatically reduced reaction times, increased product yields, and can enable reactions to proceed under milder conditions or even in the absence of a solvent. nih.govnih.gov For instance, a sonochemical protocol for the synthesis of 1,3,5-triazine (B166579) derivatives was found to be significantly "greener" than classical heating methods when evaluated against the 12 principles of green chemistry. researchgate.net Such approaches hold considerable promise for the synthesis of 1,2,4-triazine N-oxides.
The table below outlines key green chemistry principles and their potential application in the synthesis of triazine N-oxides.
| Green Chemistry Principle | Application in Triazine N-Oxide Synthesis | Potential Benefits | Reference |
| Safer Solvents & Auxiliaries | Utilizing water or other benign solvents instead of hazardous organic solvents like DMF. researchgate.net | Reduced toxicity, easier workup, lower environmental impact. | researchgate.netmdpi.com |
| Design for Energy Efficiency | Employing microwave irradiation or sonochemistry instead of conventional heating. nih.gov | Shorter reaction times, lower energy consumption, potentially higher yields. | nih.govmdpi.com |
| Prevention | Designing syntheses to minimize byproducts and waste generation. | Reduced disposal costs and environmental pollution. | mdpi.com |
| Catalysis | Using catalytic reagents in place of stoichiometric ones to improve efficiency. | Higher atom economy, reduced waste, potential for milder reaction conditions. | nih.gov |
By integrating these principles, the synthesis of 1,2,4-triazine 4-oxides can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.
Reactivity and Mechanistic Investigations of 3 Methyl 6 Phenyl 1,2,4 Triazine 4 Oxide and Analogues
Nucleophilic Reactivity of the 1,2,4-Triazine (B1199460) 4-Oxide Ring System
The electron-withdrawing effect of the three nitrogen atoms, compounded by the N-oxide group, makes the carbon atoms of the 1,2,4-triazine 4-oxide ring highly electrophilic. This inherent electronic deficiency facilitates nucleophilic attack, leading to addition products, substitution of hydrogen, or more complex ring transformations. researchgate.net The high reactivity of these N-oxides allows for extensive functionalization of the 1,2,4-triazine core. researchgate.net
The reaction of 1,2,4-triazine systems with carbon nucleophiles like the phenylacetonitrile (B145931) anion can lead to several outcomes, including covalent addition, ipso-substitution, or ring transformation via the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net For instance, the reaction of 3-X-6-phenyl-1,2,4-triazines with the phenylacetonitrile anion has been shown to yield products such as 3-amino-4,6-diphenylpyridazine (a ring transformation product) and 3-X-5-(α-cyanobenzyl)-6-phenyl-2,5-dihydro-1,2,4-triazine (an addition product). researchgate.net The specific pathway is dependent on reaction conditions and the substituent at the C-3 position. While direct studies on 3-methyl-6-phenyl-1,2,4-triazine 4-oxide with phenylacetonitrile were not extensively detailed in the reviewed literature, the established reactivity of the parent triazine system suggests a similar susceptibility to attack at the C-5 position, potentially leading to analogous addition or ring transformation products.
1,2,4-triazine 4-oxides readily react with nitrogen nucleophiles. Studies have confirmed the formation of stable σ-adducts between 6-phenyl-1,2,4-triazine (B8721099) 4-oxide and amines like liquid ammonia (B1221849) and methylamine, with the addition occurring at the C-5 position. researchgate.net Reactions with hydrazones can lead to the formation of acyclic adducts which may subsequently cyclize. nih.gov For example, simple hydrazones react with nitrilimines (related reactive intermediates) to form acyclic products, while hydrazones with electron-withdrawing groups can yield cycloaddition products like 4,5-dihydro-1,2,4-triazoles. nih.gov
The reactions of triazines with amidines are particularly noteworthy. While extensively studied for 1,2,3-triazines where they lead to pyrimidines, this reactivity highlights the electrophilic nature of the triazine core. organic-chemistry.orgnih.govconsensus.app The reaction is understood to proceed through an initial nucleophilic attack of the amidine on an electrophilic carbon of the triazine ring. nih.govacs.org
| Nucleophile | Substrate | Product Type(s) | Reference(s) |
| Liquid Ammonia | 6-Phenyl-1,2,4-triazine 4-oxide | σ-adduct at C-5 | researchgate.net |
| Methylamine | 6-Phenyl-1,2,4-triazine 4-oxide | σ-adduct at C-5 | researchgate.net |
| Phenylacetonitrile Anion | 3-X-6-phenyl-1,2,4-triazines | Addition product, Ring transformation product | researchgate.net |
| Hydrazones | 1,2,4-Triazine systems | Acyclic adducts, Cycloaddition products | nih.gov |
| Amidines | 1,2,3-Triazine (B1214393) systems | Pyrimidines | organic-chemistry.orgnih.gov |
Nucleophilic substitution of hydrogen in 1,2,4-triazine 4-oxides by alkoxy groups has been reported. rsc.org This indicates that alkoxides can act as effective nucleophiles, attacking the electron-deficient ring. While specific details for this compound were not available, studies on the isomeric 1,2,3-triazine 1-oxide system show a high selectivity for alkoxide addition at the C-4 position. nih.govnih.gov In contrast, hydride nucleophiles, such as those from sodium borohydride (B1222165) (NaBH₄), were found to add to the C-6 position in the 1,2,3-triazine 1-oxide core. nih.govnih.gov These findings in a related system suggest that hydride and alkoxide nucleophiles likely exhibit distinct regioselectivities when reacting with the 1,2,4-triazine 4-oxide ring, governed by the electronic and steric factors of the substrate.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions
1,2,4-triazines are well-established as electron-poor dienes that readily participate in inverse electron demand Diels-Alder (IEDDA) reactions. nih.gov This powerful cycloaddition methodology is widely used for the synthesis of a variety of N-heterocycles. nih.gov The presence of the N-oxide group in this compound is expected to further lower the energy of the LUMO of the diene system, thereby enhancing its reactivity towards electron-rich dienophiles. Studies on the related 1,2,3-triazine 1-oxides have shown them to be remarkably effective substrates for IEDDA reactions, often exhibiting faster reaction rates and higher yields compared to their non-oxidized parent compounds. organic-chemistry.org
The IEDDA reaction is generally described as a concerted [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile. researchgate.net This pathway involves the interaction of the highest occupied molecular orbital (HOMO) of the dienophile with the lowest unoccupied molecular orbital (LUMO) of the diene. The initial cycloadduct formed from a 1,2,4-triazine typically undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a dihydropyridine (B1217469) intermediate, which then aromatizes to the final pyridine (B92270) product.
Derivatization to Pyridines, Pyrimidines, and Pyrazolo[1,5-a]pyrimidines
The transformation of the 1,2,4-triazine ring, including its N-oxide derivatives, into other important heterocyclic structures such as pyridines, pyrimidines, and pyrazolo[1,5-a]pyrimidines represents a synthetically valuable strategy. These conversions often proceed through cycloaddition-cycloelimination pathways or condensation reactions.
Pyridines: The synthesis of pyridines from 1,2,4-triazines is a well-established transformation, typically occurring via an inverse electron-demand Diels-Alder reaction. In this process, the electron-deficient 1,2,4-triazine acts as a diene and reacts with an electron-rich dienophile, such as an enamine or ynamine. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen to afford the pyridine ring. While specific examples detailing the reaction of this compound with enamines to form pyridines are not extensively documented, the general mechanism provides a plausible route for such transformations. The presence of the N-oxide group can influence the electronic properties of the triazine ring, potentially affecting its reactivity in these cycloaddition reactions.
Pyrimidines: The conversion of 1,2,4-triazines into pyrimidines is also a known transformation, often involving ring-opening and subsequent recyclization. For instance, the reaction of 1,2,4-triazines with amidines can lead to the formation of pyrimidine (B1678525) derivatives.
Pyrazolo[1,5-a]pyrimidines: This class of fused heterocyclic compounds can be synthesized from the reaction of 3-aminopyrazoles with appropriate precursors. While direct conversion of this compound to pyrazolo[1,5-a]pyrimidines is not a commonly reported reaction, the general synthetic strategies for pyrazolo[1,5-a]pyrimidines often involve the condensation of a pyrazole (B372694) derivative with a 1,3-dicarbonyl compound or its equivalent.
Ring Transformation and Rearrangement Reactions
The 1,2,4-triazine ring system is susceptible to various ring transformation and rearrangement reactions, particularly when activated by substituents or an N-oxide group. These reactions can proceed through different mechanistic pathways, leading to a variety of new heterocyclic structures.
Pathways Involving Ring Opening and Subsequent Recyclization (ANRORC mechanism)
A significant pathway for the transformation of 1,2,4-triazines involves the Addition of a Nucleophile, followed by Ring Opening and Ring Closure, commonly known as the ANRORC mechanism. researchgate.net This mechanism is particularly relevant for the reactions of substituted 1,2,4-triazines with strong nucleophiles.
For instance, the reaction of 3-X-6-phenyl-1,2,4-triazines (where X can be a leaving group like chloro, methylthio, or phenylsulfonyl) with the phenylacetonitrile anion can lead to the formation of 3-amino-4,6-diphenylpyridazine. researchgate.net The proposed mechanism involves the initial attack of the nucleophile at the C5 position of the triazine ring, leading to the formation of a σ-adduct. This is followed by the opening of the triazine ring through the cleavage of the N4-C5 bond. The resulting open-chain intermediate then undergoes an intramolecular cyclization to form the final pyridazine (B1198779) product. researchgate.net Isotopic labeling studies have confirmed that the nitrogen atom of the exocyclic amino group in the final product originates from the nucleophile (phenylacetonitrile in this case). researchgate.net
While the direct involvement of this compound in an ANRORC mechanism is not extensively detailed, studies on related 6-phenyl-1,2,4-triazine 4-oxides have shown that the C5 position is the preferred site for nucleophilic attack by ammonia and alkylamines at low temperatures. researchgate.net This initial step is a prerequisite for the ANRORC pathway, suggesting that the N-oxide derivative could also undergo such transformations under appropriate conditions.
Table 1: Examples of ANRORC Reactions in 6-Phenyl-1,2,4-triazine Derivatives
| Starting Material | Nucleophile | Product | Reference |
| 3-Chloro-6-phenyl-1,2,4-triazine | Phenylacetonitrile anion | 3-Amino-4,6-diphenylpyridazine | researchgate.net |
| 3-Methylthio-6-phenyl-1,2,4-triazine | Phenylacetonitrile anion | 3-Amino-4,6-diphenylpyridazine | researchgate.net |
| 3-Phenylsulfonyl-6-phenyl-1,2,4-triazine | Phenylacetonitrile anion | 3-Amino-4,6-diphenylpyridazine | researchgate.net |
Formation of Other Heterocyclic Systems (e.g., Pyridazines, Isoxazoles)
Beyond the ANRORC mechanism, 1,2,4-triazine 4-oxides can be precursors to other heterocyclic systems.
Pyridazines: As mentioned above, the formation of pyridazines from 6-phenyl-1,2,4-triazine derivatives can occur via the ANRORC mechanism. researchgate.net This transformation represents a significant ring system alteration, converting a 1,2,4-triazine into a 1,2-diazine (pyridazine).
Isoxazoles: The synthesis of isoxazoles from triazine N-oxides has also been reported. For example, 1,2,3-triazine 1-oxides can undergo a [3+2] cycloaddition with arynes, followed by the extrusion of dinitrogen, to form benzisoxazole derivatives. Although this involves a different triazine isomer, it highlights the potential of the N-oxide functionality to facilitate the formation of the isoxazole (B147169) ring. A similar cycloaddition-elimination pathway could be envisioned for 1,2,4-triazine 4-oxides.
Deoxygenation and Reduction Transformations of the N-Oxide Moiety
The N-oxide group in this compound can be removed through deoxygenation or reduced to other functionalities. These transformations are crucial for accessing the parent 1,2,4-triazine or for further functionalization.
Common reagents for the deoxygenation of heterocyclic N-oxides include trivalent phosphorus compounds such as triphenylphosphine (B44618) (PPh₃) or trialkyl phosphites. nih.govresearchgate.net The reaction proceeds via an oxygen atom transfer from the N-oxide to the phosphorus reagent, resulting in the deoxygenated heterocycle and the corresponding phosphine (B1218219) oxide or phosphate. researchgate.net
Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source can also be employed for the reduction of the N-oxide group. Depending on the reaction conditions, this can lead to deoxygenation or further reduction of the triazine ring.
Table 2: General Reagents for Deoxygenation of Heterocyclic N-Oxides
| Reagent | Product of Reagent | General Applicability |
| Triphenylphosphine (PPh₃) | Triphenylphosphine oxide | Widely used for various N-oxides |
| Trialkyl phosphites (P(OR)₃) | Trialkyl phosphates | Effective for deoxygenation |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Water | Can also reduce the ring |
Role as One-Carbon Fragment Donors in Cycloaddition Processes
1,2,4-Triazines are well-known for their participation in inverse electron-demand Diels-Alder reactions, where they act as the diene component. nih.gov In certain cycloaddition reactions, the 1,2,4-triazine ring can effectively act as a donor of a one-carbon fragment. This typically occurs in reactions with dienophiles where the initial cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of a stable molecule, such as nitrogen and a nitrile.
Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
NMR spectroscopy is an indispensable tool for the characterization of 1,2,4-triazine (B1199460) N-oxides. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, it is possible to confirm the molecular structure, investigate electronic effects of the N-oxide group, and elucidate reaction mechanisms.
The ¹H and ¹³C NMR spectra of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide provide a definitive fingerprint of its molecular structure. The proton spectrum is expected to show distinct signals for the methyl group, the single proton on the triazine ring (H-5), and the protons of the phenyl group. Similarly, the ¹³C spectrum would display unique resonances for each carbon atom in the molecule.
While specific spectral data for this compound is not detailed in readily available literature, analysis of closely related analogs like 6-phenyl-1,2,4-triazine (B8721099) 4-oxide demonstrates the utility of these techniques. The introduction of the N-oxide group at the N-4 position significantly influences the electronic distribution within the triazine ring, leading to characteristic shifts in the NMR signals of nearby protons and carbons compared to the non-oxidized parent triazine. These shifts are critical for confirming the site of N-oxidation.
Table 1: Expected ¹H and ¹³C NMR Resonances for this compound This table is predictive, based on the analysis of similar chemical structures.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| C3-CH₃ | ~2.5 | ~20 | Singlet in ¹H NMR. |
| H -5 | ~8.5-9.0 | ~135-140 | Typically a downfield singlet in ¹H NMR. |
| C -3 | - | ~155-160 | Quaternary carbon attached to the methyl group. |
| C -5 | See H-5 | See H-5 | Carbon atom bearing the H-5 proton. |
| C -6 | - | ~160-165 | Quaternary carbon attached to the phenyl group. |
| Phenyl H | ~7.4-8.2 | ~128-132 | Complex multiplet pattern in ¹H NMR. |
| Phenyl C | - | ~128-135 | Multiple signals expected in the ¹³C NMR. |
The characterization of various substituted 1,2,4-triazines and their N-oxides is routinely accomplished using these NMR techniques.
¹⁵N NMR spectroscopy is a powerful, albeit less common, technique that provides direct insight into the electronic environment of the nitrogen atoms within a heterocyclic ring. For this compound, four distinct nitrogen signals corresponding to N-1, N-2, N-4, and the N-oxide oxygen-bound N-4 would be expected.
Studies on the related 1,2,4-benzotriazine (B1219565) N-oxide system have shown that N-oxidation results in significant upfield shifts (less positive or more negative ppm values) for the corresponding nitrogen resonance. This large shift provides an unambiguous method for confirming the position of the N-oxide group. Furthermore, ¹⁵N labeling is a sophisticated method used to trace the fate of nitrogen atoms during chemical transformations. By selectively enriching a specific nitrogen position with the ¹⁵N isotope, it becomes possible to follow its path through reaction intermediates to the final products, providing definitive evidence for proposed reaction mechanisms, such as ring transformations or rearrangements. This technique was instrumental in confirming the SN(AE) mechanism in the amination of a related triazine, where a C-5 σ-adduct was shown to isomerize into a C-3 σ-adduct.
NMR spectroscopy is particularly effective for studying reaction intermediates, such as the σ-adducts formed during nucleophilic addition to the electron-deficient 1,2,4-triazine ring. Detailed ¹H and ¹³C NMR studies on 6-phenyl-1,2,4-triazine 4-oxide (a close analog lacking the 3-methyl group) have demonstrated that nucleophilic attack by ammonia (B1221849) or alkylamines occurs preferentially at the C-5 position at low temperatures.
The formation of this C-5 σ-adduct is confirmed in the ¹H NMR spectrum by the disappearance of the low-field H-5 aromatic signal and the appearance of a new, high-field signal corresponding to the now sp³-hybridized H-5 proton. This change provides clear evidence for the formation of the adduct. Further warming of the solution can lead to irreversible conversion of this kinetically favored adduct into a more stable open-chain product, a process that can also be monitored by NMR spectroscopy to elucidate the complete reaction pathway. This demonstrates how NMR can be used to distinguish between kinetic and thermodynamic products and to characterize the structures of unstable intermediates.
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
Although a specific crystal structure for this compound is not publicly available, X-ray analyses of numerous other 1,2,4-triazine derivatives consistently show that the triazine ring is essentially planar. This planarity is a result of the sp² hybridization of the ring atoms and the delocalized π-electron system.
An X-ray diffraction study of this compound would definitively confirm the planarity of its triazine core. It would also provide precise measurements of all bond lengths and angles. This data is crucial for understanding the electronic effects of the substituents and the N-oxide group. For instance, the C-N and N-N bond lengths within the ring can indicate the degree of electron delocalization, while the N-O bond length would be characteristic of a triazine N-oxide. The dihedral angle between the planar triazine ring and the phenyl ring at the C-6 position would also be determined, providing insight into the molecule's preferred conformation in the solid state.
Table 2: Representative Bond Lengths from a Related Triazine Crystal Structure (triazolo[4,3-a]pyridine) This data is from a related fused triazine system and serves as an example of typical bond lengths.
| Bond | Bond Length (Å) |
| N1-N2 | 1.385 |
| N2-C3 | 1.305 |
| C3-N4 | 1.365 |
| N4-C8a | 1.321 |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in a crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions based on crystallographic data.
The Hirshfeld surface is a unique three-dimensional map around a molecule that helps to identify the types and relative importance of different intermolecular contacts. For this compound, this analysis would likely reveal a variety of interactions, including:
H···H contacts: Typically the most abundant, representing van der Waals forces.
C···H/H···C contacts: Involving the phenyl and methyl groups, contributing to crystal stability.
N···H/O···H contacts: Potential weak hydrogen bonds involving the triazine nitrogen atoms or the N-oxide oxygen and hydrogen atoms on adjacent molecules.
π-π stacking: Interactions between the aromatic phenyl and triazine rings of neighboring molecules. The shape index and curvedness plots derived from the Hirshfeld surface can confirm the presence of these stacking interactions.
Infrared (IR) Spectroscopy for Functional Group and N⁺–O⁻ Bond Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. In the case of this compound, IR spectroscopy serves a crucial role in identifying the characteristic vibrations of its constituent parts, most notably the N⁺–O⁻ bond of the N-oxide functionality.
The stretching vibration of the N⁺–O⁻ bond in aromatic heterocyclic N-oxides typically appears in a characteristic region of the IR spectrum, generally between 1200 and 1350 cm⁻¹. The precise position of this absorption band can be influenced by the electronic environment within the molecule, including the nature and position of other substituents on the triazine ring.
In addition to the N⁺–O⁻ stretching vibration, the IR spectrum of this compound would exhibit other characteristic absorption bands corresponding to its structural features. These include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=N stretching of the triazine ring: Generally found in the 1500-1650 cm⁻¹ region.
C=C stretching of the phenyl ring: Also appearing in the 1450-1600 cm⁻¹ range.
CH₃ group vibrations: Bending and stretching vibrations for the methyl group.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N⁺–O⁻ Stretch | 1200 - 1350 |
| Aromatic C-H Stretch | > 3000 |
| C=N Stretch (Triazine Ring) | 1500 - 1650 |
| C=C Stretch (Phenyl Ring) | 1450 - 1600 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C₁₀H₉N₃O, the expected molecular weight is approximately 187.2 g/mol . chemicalbook.com
In a mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion provides a direct confirmation of the compound's molecular weight.
Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to deduce the connectivity of its atoms. A common fragmentation pathway for N-oxides involves the loss of an oxygen atom, which would result in a fragment ion with a mass corresponding to the parent triazine. Other potential fragmentations could involve the loss of the methyl group or cleavage of the phenyl group.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M]⁺ | 187 | Molecular Ion |
| [M-O]⁺ | 171 | Loss of Oxygen |
| [M-CH₃]⁺ | 172 | Loss of Methyl Group |
| [C₆H₅]⁺ | 77 | Phenyl Cation |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
For this compound (C₁₀H₉N₃O), the theoretical elemental composition can be calculated as follows:
Carbon (C): (10 * 12.01) / 187.20 * 100% = 64.16%
Hydrogen (H): (9 * 1.01) / 187.20 * 100% = 4.84%
Nitrogen (N): (3 * 14.01) / 187.20 * 100% = 22.44%
Oxygen (O): (1 * 16.00) / 187.20 * 100% = 8.55%
Experimental results from elemental analysis that closely match these calculated values would provide robust confirmation of the assigned chemical formula.
Table 3: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 64.16 | |
| Hydrogen (H) | 4.84 | |
| Nitrogen (N) | 22.44 |
Note: The "Found (%)" column would be populated with experimental data from actual analysis.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and various reactivity descriptors that govern the chemical behavior of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide. Such studies on 1,2,4-triazine (B1199460) derivatives are crucial for understanding their potential applications and reaction tendencies. irjweb.comcolab.ws
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org
For aromatic heterocyclic systems like 1,2,4-triazine 4-oxides, FMO analysis helps to predict how the molecule will interact with other reagents. A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org In substituted 1,2,4-triazines, the distribution of the HOMO and LUMO can be localized on different parts of the molecule, such as the triazine ring, the phenyl group, or the N-oxide functional group. This distribution determines whether the molecule acts as an electron donor or acceptor in a given reaction. d-nb.info
| Orbital | Description | Significance in Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; involved in reactions with electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; involved in reactions with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
To predict the specific sites within the this compound molecule that are most likely to react, local reactivity descriptors are calculated. These include atomic charges and Fukui functions. Atomic charge calculations, such as Mulliken population analysis, reveal the distribution of electron density across the molecule, highlighting electropositive (prone to nucleophilic attack) and electronegative (prone to electrophilic attack) centers. colab.ws
The Fukui function is a more sophisticated DFT-based concept that quantifies the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. It is used to identify the most reactive sites for nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. irjweb.com For the 1,2,4-triazine skeleton, these calculations can pinpoint which of the carbon or nitrogen atoms are most susceptible to a given type of reaction. researchgate.net
| Reactivity Descriptor | Definition | Application for Reactivity Prediction |
|---|---|---|
| Atomic Charges | Distribution of electron charge among atoms in a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| Fukui Function (f+) | Indicates reactivity towards a nucleophilic attack. | The atom with the highest f+ value is the most likely site for nucleophilic attack. |
| Fukui Function (f-) | Indicates reactivity towards an electrophilic attack. | The atom with the highest f- value is the most likely site for electrophilic attack. |
Elucidation of Reaction Mechanisms via Computational Simulations
Computational simulations are indispensable for mapping out the detailed pathways of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify transition states, intermediates, and the associated energy barriers. This provides a deep understanding of reaction feasibility, kinetics, and selectivity for compounds like this compound.
The 1,2,4-triazine 4-oxide ring system is known to be highly reactive towards nucleophiles due to the electron-withdrawing nature of the nitrogen atoms and the N-oxide group. researchgate.net Computational studies, through transition state analysis, can clarify the preferred sites of nucleophilic attack and the energetics of the addition process. For the closely related 6-phenyl-1,2,4-triazine (B8721099) 4-oxide system, studies of reactions with nucleophiles like ammonia (B1221849) and alkylamines have shown that the C-5 carbon is the preferred site for nucleophilic attack. researchgate.net
A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating this structure and calculating its energy relative to the reactants (the activation energy) allows for the prediction of reaction rates and the exploration of competing reaction pathways. nih.gov For nucleophilic additions to this compound, this analysis would determine whether attack at C-3, C-5, or C-6 is more favorable.
1,2,4-Triazines are well-known for participating in inverse-electron-demand Diels-Alder reactions, a type of cycloaddition where the electron-poor triazine acts as the diene. researchgate.netuq.edu.au These reactions often lead to the formation of other heterocyclic systems through a process of cycloaddition followed by the extrusion of a small molecule like nitrogen gas.
Computational modeling of the energetic profiles of these reactions for this compound would involve mapping the energy changes as the dienophile approaches the triazine ring. This profile reveals whether the reaction is likely to proceed through a concerted or a stepwise mechanism and explains the observed regioselectivity. uq.edu.au By comparing the activation energies for different possible cycloaddition pathways and subsequent ring transformations, a comprehensive mechanistic picture can be established, guiding synthetic efforts to create novel molecular architectures. acs.org
Ab Initio and Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While specific ab initio and molecular dynamics (MD) simulations exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies are widely applied to the broader class of 1,2,4-triazine derivatives to understand their dynamic behavior and intermolecular interactions. nih.govmdpi.com
Ab initio calculations, which are based on first principles of quantum mechanics, are instrumental in determining the electronic structure, optimized geometry, and vibrational frequencies of 1,2,4-triazine N-oxides. For instance, Density Functional Theory (DFT) calculations have been successfully employed to study the protonation patterns of 6-phenyl-1,2,4-triazine 4-oxides, which are structurally very similar to the title compound. researchgate.net These studies revealed that the initial protonation occurs at the N1 nitrogen atom, with a second protonation event happening at the N-oxide oxygen atom. researchgate.net Such calculations provide fundamental data on the molecule's basicity and preferred sites of electrophilic attack.
Molecular dynamics simulations are used to model the behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. nih.gov For other 1,2,4-triazine derivatives, MD simulations have been crucial in understanding how they bind to protein active sites. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov Although not specifically documented for this compound, this approach would be invaluable in studying its potential biological activity by simulating its interaction with target proteins.
A theoretical study on related 1,2,4-triazine N-oxides investigated their regioselectivity in reactions with electrophiles using ab initio level procedures, demonstrating the predictive power of these computational methods. researchgate.net
In Silico Predictions of Reaction Outcomes and Selectivity
In silico methods are increasingly used to predict the outcomes and selectivity of chemical reactions, thereby guiding synthetic efforts. For the 1,2,4-triazine N-oxide scaffold, computational models can predict sites of nucleophilic or electrophilic attack, as well as the feasibility of various chemical transformations. The introduction of an N-oxide group into the 1,2,4-triazine ring significantly alters its physicochemical properties and reactivity. researchgate.net
Computational studies on related 1,2,4-triazine N-oxides have shown that the N-oxide group enhances the reactivity of the triazine ring towards nucleophiles. researchgate.net Theoretical calculations can map out the electron density distribution across the molecule, identifying electron-deficient carbon atoms that are susceptible to nucleophilic attack. This allows for the prediction of regioselectivity in nucleophilic substitution reactions.
Furthermore, computational tools can be used to model reaction mechanisms and transition states, providing a deeper understanding of reaction kinetics and thermodynamics. While specific predictive models for the reactions of this compound are not detailed in the literature, general principles derived from computational studies on similar heterocyclic N-oxides are applicable. acs.org These studies help in predicting how substituents, like the methyl and phenyl groups on the triazine ring, influence the reactivity and selectivity of the molecule.
Structure-Reactivity Relationship (SRR) Studies Utilizing Computational Approaches
Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. Computational approaches are central to establishing these relationships quantitatively. For the 1,2,4-triazine class of compounds, computational methods have been used to develop Structure-Activity Relationship (SAR) models for biological activities, which are conceptually similar to SRR for chemical reactivity. nih.govnih.gov
For instance, Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies on 1,2,4-triazine derivatives involve building a statistical model that relates the biological activity of a set of compounds to their 3D structural properties, such as steric and electrostatic fields. nih.gov This approach allows for the identification of key structural features that govern the activity.
In the context of chemical reactivity, computational SRR studies for this compound would involve calculating various molecular descriptors, such as atomic charges, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. These descriptors can then be correlated with experimentally observed reaction rates or equilibrium constants for a series of related compounds. DFT calculations on 6-phenyl-1,2,4-triazine 4-oxides have provided quantitative characteristics of their basicity, a key aspect of their reactivity. researchgate.net The calculated protonation constants offer a clear example of a structure-property relationship derived from computational methods.
Below is a data table summarizing the computationally determined basicity constants for the closely related 6-phenyl-1,2,4-triazine 4-oxide.
| Compound | Parameter | Calculated Value | Protonation Site | Computational Method |
|---|---|---|---|---|
| 6-Phenyl-1,2,4-triazine 4-oxide | pKBH+ | 1.1 | N1 atom | DFT (B3LYP/6-311++) |
| 6-Phenyl-1,2,4-triazine 4-oxide | pKBH2+ | -6.02 | N-oxide oxygen | DFT (B3LYP/6-311++) |
Advanced Applications in Organic Synthesis and Materials Science Excluding Specific Biological Activities or Clinical Data of the Compound
1,2,4-Triazine (B1199460) N-Oxides as Versatile Synthetic Intermediates and Scaffolds
The 1,2,4-triazine N-oxide framework, exemplified by 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide, serves as a valuable building block in organic synthesis. The presence of the N-oxide functionality dramatically alters the reactivity of the triazine ring, enabling a range of chemical transformations that are not readily achievable with the parent heterocycle.
Construction of Complex Polyheterocyclic Architectures
1,2,4-Triazine N-oxides are recognized as valuable precursors in the synthesis of complex, fused heterocyclic systems. One of the key methods for constructing these polyheterocyclic architectures is through the reductive deoxygenation of the triazine N-oxide. This process can be a crucial step in synthetic pathways leading to (hetero)arene ring-fused mdpi.comrsc.orgrsc.orgtriazines. mdpi.com The N-oxide group can be strategically employed to facilitate cyclization reactions, and its subsequent removal leads to the formation of the desired fused ring system.
Furthermore, the versatility of the 1,2,4-triazine N-oxide core extends to the synthesis of novel materials with specific physical properties. For instance, these compounds have been utilized as intermediates in the creation of new heterocyclic liquid crystals. rsc.org The inherent polarity and structural features of the triazine N-oxide moiety can be leveraged to design molecules with desired mesomorphic behaviors.
Selective C-H Functionalization Strategies in Triazine N-Oxides
While direct C-H functionalization on the 1,2,4-triazine N-oxide ring is an area of ongoing research, the principles of C-H activation in related N-heterocyclic oxides provide a strong foundation for potential strategies. In systems like quinoline (B57606) N-oxides, transition metal catalysts, particularly palladium(II) complexes, have been shown to regioselectively activate C-H bonds. rsc.org The N-oxide group can act as a directing group, facilitating the coordination of the metal catalyst and subsequent activation of a specific C-H bond. For instance, Pd(II) catalysts can favor C-H activation at different positions depending on the specific ligands and reaction conditions. rsc.org
These established methodologies for other N-oxides suggest that similar strategies could be developed for 1,2,4-triazine N-oxides. The electron-withdrawing nature of the triazine ring, further enhanced by the N-oxide group, could make certain C-H bonds susceptible to activation. The development of such selective C-H functionalization reactions would provide a powerful tool for the direct elaboration of the 1,2,4-triazine N-oxide scaffold, enabling the efficient synthesis of a wide range of substituted derivatives for various applications.
General Principles of N-Oxide Functionality in Medicinal Chemistry
The N-oxide group is a critical functionality in medicinal chemistry, offering a means to modify the physicochemical properties of a parent molecule. These modifications can lead to improved pharmacokinetic profiles and can be employed in prodrug strategies.
The introduction of an N-oxide moiety significantly increases the polarity and hydrogen-bonding capacity of a molecule. acs.org This can lead to a substantial increase in aqueous solubility, a crucial factor for drug delivery and bioavailability. Conversely, the increased polarity can also decrease a molecule's ability to permeate biological membranes. acs.org This modulation of solubility and permeability is a key tool for medicinal chemists in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Moreover, N-oxides can serve as prodrugs. acs.org In this concept, the N-oxide form of a drug is often less active or inactive. Upon administration, the N-oxide can be reduced in vivo to the parent, active form of the drug. acs.org This strategy is particularly appealing for delivering highly cytotoxic compounds, where the inactive N-oxide prodrug can be selectively activated at the target site, thereby minimizing systemic toxicity. acs.org
| Property Modulation | Consequence for Medicinal Chemistry |
| Increased Polarity | Enhanced aqueous solubility |
| Increased H-bonding | Improved formulation possibilities |
| Decreased Lipophilicity | Reduced membrane permeability |
| In vivo Reduction | Potential for prodrug design |
Development of Triazine N-Oxide Based Functional Materials
The unique electronic properties of the 1,2,4-triazine N-oxide core make it an attractive component for the design of novel functional materials with applications in environmental remediation and energy storage.
Role in Photocatalytic Degradation Applications
Recent research has demonstrated the potential of triazine N-oxide-based materials in photocatalysis. Specifically, polymeric aromatic N-oxides have been synthesized and shown to be effective as organic, metal-free photocatalysts for the degradation of organic pollutants in water. rsc.orgrsc.org For example, cross-linked polymers incorporating the triazine N-oxide moiety have shown significant potential in the photodegradation of methyl orange, a common industrial dye. rsc.orgrsc.org
The photocatalytic activity of these materials is attributed to the electronic structure of the triazine N-oxide units within the polymer network. Upon irradiation with light, these units can generate reactive oxygen species that lead to the degradation of the target pollutant. The porous nature of these organic polymers also contributes to their efficacy by providing a high surface area for adsorption of the pollutant molecules. rsc.orgrsc.org
Exploration in Supercapacitor Technologies
While the direct application of this compound in supercapacitors has not been extensively reported, triazine-based frameworks are being actively investigated as electrode materials for these energy storage devices. rsc.org These materials often feature high nitrogen content and porous structures, which are desirable characteristics for supercapacitor electrodes. The nitrogen atoms can enhance the pseudocapacitive performance of the material through Faradaic reactions, while the porous structure facilitates ion transport.
The introduction of an N-oxide group into these triazine-based materials could potentially offer several advantages. The polar N-oxide functionality might improve the wettability of the electrode material by the electrolyte, leading to enhanced ion accessibility and faster charge-discharge kinetics. Furthermore, the electronic modifications induced by the N-oxide group could influence the material's conductivity and redox properties. Although this remains a developing area, the known properties of N-oxides suggest that their incorporation into triazine-based supercapacitor materials is a promising avenue for future research.
| Material | Application | Key Features |
| Triazine N-Oxide Polymers | Photocatalysis | Metal-free, high surface area, degradation of organic dyes rsc.orgrsc.org |
| Triazine-Based Frameworks | Supercapacitors | High nitrogen content, porous structure, potential for pseudocapacitance rsc.org |
Potential in Energetic Materials Development
A comprehensive review of scientific literature and research databases reveals a notable absence of studies focused on the application of this compound as an energetic material. While the broader class of 1,2,4-triazine derivatives has been a subject of interest in the field of energetic materials, research has predominantly centered on compounds with specific structural modifications aimed at enhancing their energetic properties.
These modifications typically include the incorporation of multiple nitro groups (-NO2) and amino groups (-NH2) into the triazine ring structure. The presence of these functional groups is critical for achieving the high energy density and performance characteristics required for explosives, propellants, and pyrotechnics.
For instance, significant research has been conducted on compounds such as 4-amino-3,7-dinitrotriazolo-[5,1-c] nih.govresearchgate.netpurdue.edu triazine 4-oxide (DPX-27), which is predicted to be a high-performance material with enhanced safety properties. nih.govresearchgate.net The synthesis and characterization of various other energetic 1,2,4-triazine derivatives, often featuring fused ring systems and a high nitrogen content, are also documented in the literature. purdue.edupurdue.edu
However, searches for data pertaining to the synthesis, characterization, thermal stability, or detonation properties of this compound for energetic applications have not yielded any specific findings. Consequently, there is no available data to populate tables regarding its performance as an energetic material. The focus of existing research remains on other substituted 1,2,4-triazine N-oxides that possess the requisite functional groups for energetic applications.
Future Research Directions and Perspectives
Exploration of Novel, Sustainable Synthetic Methodologies for Triazine N-Oxides
The development of environmentally benign and efficient synthetic routes is a paramount goal in contemporary chemical research. For 1,2,4-triazine (B1199460) N-oxides, future efforts will likely concentrate on moving away from classical, often harsh, synthetic conditions towards more sustainable alternatives. Key areas of exploration include the refinement of microwave-assisted organic synthesis (MAOS) and the development of catalyst-free multicomponent reactions (MCRs). researchgate.net Microwave irradiation offers a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating.
| Methodology | Key Advantages | Area for Future Research |
|---|---|---|
| Conventional Synthesis | Well-established procedures | Reduction of harsh reagents and multi-step processes |
| Microwave-Assisted Synthesis researchgate.net | Rapid reaction times, improved yields, higher purity | Broader substrate scope application, scale-up feasibility |
| Catalyst-Free Multicomponent Reactions nih.gov | High atom economy, operational simplicity, reduced waste | Development of new MCRs for novel triazine N-oxide scaffolds |
| Green Solvents (e.g., water, ethanol) ijpsr.info | Reduced environmental impact, lower toxicity | Exploring solubility and reactivity of starting materials |
Deeper Understanding of Complex Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex heterocyclic systems like 1,2,4-triazines in a single, convergent step. nih.gov These reactions, which involve the combination of three or more starting materials, are highly valued for their efficiency and ability to rapidly generate molecular diversity. nih.govresearchgate.net Future research will focus on elucidating the intricate mechanisms of these reactions. A deeper understanding of the reaction intermediates and transition states will allow for more rational design of MCRs to access novel and complex triazine N-oxide derivatives.
For instance, the one-pot reaction of arylaldehydes, thiourea, and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives showcases the potential of MCRs, even though it pertains to a different triazine isomer. nih.gov Similar strategies could be adapted for 1,2,4-triazine N-oxides. Investigating the kinetics and thermodynamics of these pathways, supported by spectroscopic and computational studies, will be essential for optimizing reaction conditions and expanding the scope of accessible structures.
Development of Advanced Computational Models for Predictive Organic Chemistry
Computational chemistry has become an indispensable tool in modern organic synthesis. For the 1,2,4-triazine 4-oxide system, advanced computational models, particularly those based on Density Functional Theory (DFT), will play a pivotal role in future research. researchgate.net These models can be used to predict a wide range of properties, including molecular geometry, electronic structure, and reactivity. researchgate.netrsc.org
Future work will likely involve the development of more accurate and predictive models to:
Elucidate Reaction Mechanisms: Computational analysis can map out the energy profiles of complex reactions, such as cycloadditions, identifying transition states and intermediates that are difficult to observe experimentally. researchgate.net
Predict Regio- and Stereoselectivity: For reactions with multiple possible outcomes, computational models can predict the most likely product, guiding synthetic efforts and minimizing trial-and-error experimentation. researchgate.net
Assess Molecular Stability: Quantum chemical studies can determine the relative stability of different isomers and conformers, which is crucial for understanding the properties of N-oxide derivatives. acs.org According to DFT calculations, the initial protonation of 1,2,4-triazine 4-oxides is predicted to occur at the N1 nitrogen atom. researchgate.net
| Computational Method | Application | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) researchgate.netresearchgate.net | Reaction mechanism analysis, stability prediction | Transition state energies, reaction pathways, site of protonation |
| Hartree-Fock rsc.org | Calculation of molecular properties | Prediction of dipole moments and their conformational dependence |
| Molecular Docking nih.gov | Exploring biological interactions | Potential binding modes of triazine derivatives to protein active sites |
Expanding the Synthetic Utility of the 1,2,4-Triazine 4-Oxide Scaffold in Challenging Transformations
The 1,2,4-triazine ring is an electron-deficient system, making it a valuable participant in inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.net The presence of the N-oxide group further modulates the electronic properties and reactivity of the ring. A major direction for future research is to harness this reactivity for the synthesis of other complex heterocyclic systems.
The IEDDA reaction between 1,2,4-triazines and electron-rich dienophiles, such as enamines or trans-cyclooctene (B1233481) (TCO), provides a powerful route to functionalized pyridine (B92270) and other nitrogen-containing heterocycles after the extrusion of dinitrogen. researchgate.netnih.gov This transformation is particularly relevant in the field of bioorthogonal chemistry, where the rapid and specific reaction between triazines and TCO can be used for molecular labeling in biological systems. nih.gov
Future investigations will aim to expand the scope of dienophiles that can react with the 1,2,4-triazine 4-oxide core, opening pathways to novel molecular architectures. mdpi.com Furthermore, exploring the reactivity of the substituents on the triazine ring (e.g., the methyl and phenyl groups in 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide) will provide opportunities for post-synthesis modifications, further diversifying the accessible chemical space. The reaction of the parent 1,2,4-triazine 4-oxide with nucleophiles like lithium trimethylsilylacetylide demonstrates the potential for direct functionalization at the C-5 position of the ring. researchgate.net
Q & A
Q. Table 1: Representative 13C NMR Data for Triazine Derivatives
| Position | Chemical Shift (ppm) | Assignment Basis |
|---|---|---|
| C-3 | 164 | Long relaxation time |
| C-5 | 150 | Methylation shift |
| C-6 | 143 → 152* | Deshielding upon substitution |
| *Post-methylation . |
Advanced: How can researchers resolve contradictions in spectroscopic data for triazine derivatives?
Answer:
Discrepancies in NMR assignments are addressed through:
- Comparative Analysis : Synthesizing methylated analogs (e.g., 3-methoxy-6-methyl-1,2,4-triazine) to observe shielding/deshielding trends. C-6 shifts from 143 ppm to 152 ppm upon methylation, confirming position-specific reactivity .
- Relaxation Time Studies : Differentiating overlapping signals by measuring T1 relaxation times (e.g., C-3 in 3-methoxy-triazine has a longer T1 than C-5/C-6) .
- Isotopic Labeling : Using deuterated solvents or 15N-labeled compounds to simplify splitting patterns in crowded spectra.
Advanced: What strategies optimize reaction yields in halogenation of triazine oxides?
Answer:
Critical parameters include:
- Gas Flow Control : Bubbling dry HI/HBr gas into chloroform solutions of triazine oxides under nitrogen to prevent oxidation .
- Stoichiometric Precision : Maintaining a 1:1 molar ratio of triazine oxide to halogenating agent, with excess Na2CO3 for neutralization.
- Workup Optimization : Column chromatography (silica gel, CHCl3 eluent) to isolate products, achieving yields >75% for brominated derivatives .
Q. Table 2: Reaction Yields for Halogenation of Triazine Oxides
| Substrate | Halogenating Agent | Yield (%) |
|---|---|---|
| 3-Dimethylamino-triazine 2-oxide | HI | 79 |
| 3-Methoxy-triazine 2-oxide | HBr | 92* |
| *Starting material recovery due to low reactivity . |
Basic: What pharmacological activities are reported for triazine derivatives?
Answer:
Triazines exhibit:
- Antitumor Activity : 3-Amino-1,2,4-triazine derivatives act as PDK1 inhibitors, suppressing pancreatic ductal adenocarcinoma growth in vitro (IC50 < 1 µM) .
- Antibacterial Effects : 1,2,4-Triazine hydrazone derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli via inhibition of cell wall synthesis .
- Antioxidant Properties : Biphenyl-triazine derivatives enhance learning/memory in murine models by modulating acetylcholinesterase and oxidative stress .
Advanced: How do electron-withdrawing substituents influence triazine reactivity in cross-coupling?
Answer:
Electron-withdrawing groups (EWGs) enhance electrophilicity at reactive sites:
- Activation of C–X Bonds : EWGs (e.g., -Br, -NO2) on phenyl rings lower the LUMO of bromo-triazines, facilitating oxidative addition in Pd-catalyzed C–N coupling .
- Directing Effects : Substituents at the phenylamine linkage position (e.g., para-nitro groups) stabilize transition states, improving regioselectivity and yield (e.g., 70% for 5-nitro-substituted ligands) .
Advanced: What crystallographic insights inform the design of triazine-based coordination complexes?
Answer:
- Ligand Geometry : 3-Amino-5,6-diphenyl-1,2,4-triazine forms planar complexes with Ag(I), where N3 coordinates preferentially over N1/N2, as confirmed by X-ray diffraction .
- Hirshfeld Surface Analysis : Reveals dominant H-bonding (50–60%) and π-π stacking (20–30%) in triazine-Schiff base metal complexes, critical for stability in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
